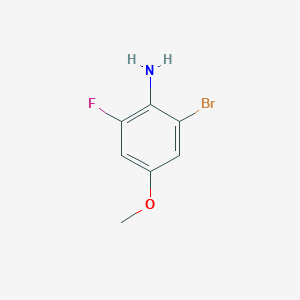
2-Bromo-6-fluoro-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-methoxyaniline can be achieved through several methods. One common approach involves the bromination and fluorination of 4-methoxyaniline. The process typically includes the following steps:
Bromination: 4-Methoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound under controlled conditions to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-fluoro-4-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Bromo-6-fluoro-4-methoxyaniline has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.
Material Science: Used in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-fluoro-4-methoxyaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoro-6-methoxyaniline: Similar structure but different substitution pattern.
4-Bromo-2-methoxyaniline: Lacks the fluorine atom.
2-Fluoro-4-methoxyaniline: Lacks the bromine atom.
Uniqueness
2-Bromo-6-fluoro-4-methoxyaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential applications compared to its analogs. The combination of these substituents can influence the compound’s electronic properties, making it valuable for specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C7H7BrFNO |
|---|---|
Poids moléculaire |
220.04 g/mol |
Nom IUPAC |
2-bromo-6-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C7H7BrFNO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |
Clé InChI |
LOXZZESSGFBPLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Br)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


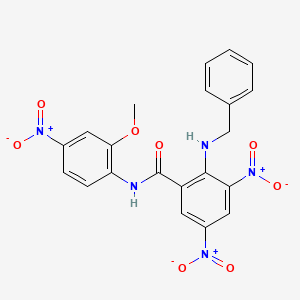
![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride](/img/structure/B12470275.png)
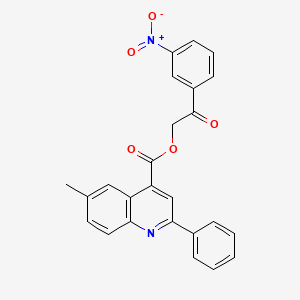
![N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12470292.png)
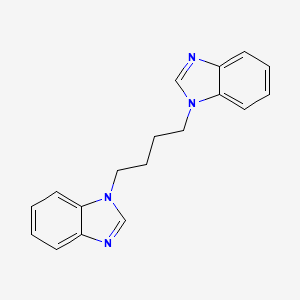
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12470305.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)
![Dimethyl 3-methyl-5-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B12470316.png)

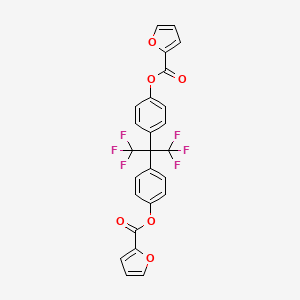
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B12470326.png)
![N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B12470332.png)
![N~2~-(3-acetylphenyl)-N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470333.png)
![4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol](/img/structure/B12470335.png)
